molecular formula C25H22ClN3OS B2430980 N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207026-75-2

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2430980
CAS No.: 1207026-75-2
M. Wt: 447.98
InChI Key: CLQUQDXPJSAPCG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, and thioacetamide linkage, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c1-17-10-12-19(13-11-17)23-15-27-25(29(23)22-9-4-3-6-18(22)2)31-16-24(30)28-21-8-5-7-20(26)14-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQUQDXPJSAPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1-(o-Tolyl)-5-(p-Tolyl)-1H-Imidazole Intermediate

The imidazole ring serves as the molecular scaffold, synthesized via a condensation reaction between o-toluidine and p-tolualdehyde. This process typically employs ammonium acetate as a cyclizing agent in acetic acid under reflux (80–100°C, 6–8 hours), achieving yields of 70–85%. Alternative methods involve Suzuki-Miyaura cross-coupling, where 5-bromo-1-(o-tolyl)-1H-imidazole reacts with p-tolylboronic acid in the presence of Pd(OAc)₂ (1 mol%) and K₃PO₄ in a 3:1 dioxane/water mixture at 70°C under ultrasonic irradiation. This approach reduces reaction time to 10 minutes with yields exceeding 90%, though scalability requires careful catalyst recovery.

Reaction Mechanistic Studies

Imidazole Cyclization Pathways

The o-toluidine/p-tolualdehyde condensation proceeds through a stepwise mechanism:

  • Schiff base formation between amine and aldehyde ($$ \text{RNH}2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}2\text{O} $$).
  • Ammonium acetate-mediated cyclization via aza-Michael addition, forming the imidazole ring.
  • Aromatization through proton transfer, stabilized by electron-donating methyl groups.

Thiolation Kinetics

The thioacetamide coupling follows an $$ S_N2 $$ mechanism:

  • Deprotonation of the imidazole-2-thiol by NaH, generating a thiolate nucleophile ($$ \text{Im-S}^- $$).
  • Bimolecular attack on the α-carbon of 2-chloro-N-(3-chlorophenyl)acetamide ($$ \text{ClCH}_2\text{C(O)NHR} $$).
  • Transition state stabilization through charge delocalization across the acetamide carbonyl.

Kinetic studies reveal second-order dependence (first-order in both thiolate and chloroacetamide), with $$ k_{obs} = 0.15 \, \text{L·mol}^{-1}\text{·min}^{-1} $$ at 25°C in DMF.

Process Optimization Strategies

Catalyst Screening and Recycling

Comparative catalyst performance in imidazole synthesis:

Catalyst System Temperature (°C) Time Yield (%) Reusability
Pd(OAc)₂/K₃PO₄ 70 10 min 93 3 cycles
NH₄OAc (thermal) 100 8 hr 85 N/A
Polymer-supported amine 120 18 hr 100 >10 cycles

Ultrasonic irradiation in cross-coupling reduces particle size and enhances mass transfer, achieving 93% yield in 10 minutes versus 8 hours thermally.

Solvent and Temperature Effects

Critical parameters for thioacetamide coupling:

Solvent Dielectric Constant Reaction Time (hr) Yield (%)
DMF 36.7 2 88
DMSO 46.7 1.5 85
THF 7.5 6 42

Elevating temperature beyond 50°C promotes side reactions (e.g., Hofmann elimination), necessitating strict thermal control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities implement telescoped flow systems:

  • Stage 1 : Imidazole formation in a packed-bed reactor with immobilized Pd catalysts.
  • Stage 2 : In-line liquid-liquid extraction removes ammonium salts prior to thiolation.
  • Stage 3 : Thioacetamide coupling under segmented flow conditions to control exotherms.

This approach increases space-time yield by 300% compared to batch processing.

Green Chemistry Metrics

  • Atom Economy : 78% for the overall synthesis (theoretical maximum 89%)
  • E-Factor : 12.7 kg waste/kg product (improved to 8.3 with solvent recycling)
  • Process Mass Intensity : 23.4 (targeting <15 via membrane-based separations)

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H, p-tolyl), 7.34–7.18 (m, 6H, aromatics), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃), 2.39 (s, 3H, CH₃).
  • IR (KBr): 2946 cm⁻¹ (C-H stretch), 1655 cm⁻¹ (C=O), 1522 cm⁻¹ (C=N).
  • HRMS : m/z calc’d for C₂₄H₂₁ClN₃OS [M+H]⁺ 442.0984, found 442.0979.

Purity Assessment

Industrial batches achieve >99.5% purity via reversed-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min, 254 nm). Residual palladium levels are maintained <5 ppm through chelating resin treatment.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the compound undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reaction Type Reagents/Conditions Products References
Sulfoxide formationH₂O₂ (30%), room temperature, 6 hrsSulfoxide derivative
Sulfone formationm-CPBA (1.2 eq), DCM, 0°C to RT, 12 hrsSulfone derivative

Key Findings :

  • Oxidation with hydrogen peroxide yields sulfoxides as primary products, while m-CPBA drives complete oxidation to sulfones.

  • Steric hindrance from the o-tolyl group slightly reduces reaction rates compared to analogs with para-substituents.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the chlorophenyl and tolyl rings, with regioselectivity influenced by substituent orientation.

Reaction Type Reagents/Conditions Products References
NitrationHNO₃/H₂SO₄, 0°C, 3 hrs4-Nitro derivatives on aromatic rings
HalogenationBr₂/FeBr₃, DCM, RT, 2 hrs3-Bromo substituted analogs

Mechanistic Insights :

  • Nitration occurs preferentially at the para position of the p-tolyl group due to electron-donating methyl substituents.

  • Bromination favors the chlorophenyl ring’s meta position, consistent with directing effects of the -Cl group .

Reduction Reactions

The acetamide and imidazole moieties participate in selective reductions.

Reaction Type Reagents/Conditions Products References
Thioether reductionLiAlH₄, THF, reflux, 8 hrsThiol intermediate
Imidazole ring reductionH₂ (1 atm), Pd/C, ethanol, 24 hrsPartially saturated imidazoline

Notable Observations :

  • LiAlH₄ reduces the thioether to a thiol without affecting the imidazole ring.

  • Catalytic hydrogenation selectively saturates the imidazole ring, preserving the acetamide group .

Nucleophilic Displacement

The thioether sulfur acts as a nucleophile, enabling bond cleavage or functionalization.

Reaction Type Reagents/Conditions Products References
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 4 hrsMethylated sulfonium salt
Cross-couplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl thioether derivatives

Research Highlights :

  • Suzuki-Miyaura coupling introduces aryl groups at the sulfur center, expanding structural diversity .

  • Methylation forms stable sulfonium intermediates, useful in further functionalization.

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products References
Acidic hydrolysisHCl (6M), reflux, 12 hrsCarboxylic acid derivative
Basic hydrolysisNaOH (10%), ethanol, 70°C, 6 hrsSodium carboxylate

Applications :

  • Hydrolysis products serve as precursors for esterification or amide-bond formation.

  • The reaction’s efficiency depends on the electronic effects of adjacent substituents .

Cycloaddition and Heterocycle Formation

The imidazole ring participates in cycloaddition reactions, forming fused heterocycles.

Reaction Type Reagents/Conditions Products References
[3+2] CycloadditionNaN₃, CuI, DMF, 100°C, 24 hrsTriazole-fused imidazole

Mechanistic Notes :

  • Azide-alkyne cycloaddition (CuAAC) modifies the imidazole core, enhancing bioactivity .

Scientific Research Applications

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several noteworthy applications:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules, facilitating advancements in organic chemistry.
  • Reagent in Organic Reactions : Its unique structure allows it to act as a reagent in various organic reactions, enhancing the efficiency of synthetic pathways.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making this compound a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by targeting specific cancer cell pathways.

Medicine

  • Therapeutic Applications : Investigated for its potential therapeutic effects in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a subject of interest in drug development.
  • Mechanism of Action : The compound may exert its effects through:
    • Binding to enzymes, inhibiting or activating critical biological processes.
    • Interacting with DNA to modulate gene expression.
    • Disrupting cell membranes, affecting cell viability.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Anticancer Research : A study demonstrated its effectiveness against certain cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Studies : Laboratory tests indicated promising results against various bacterial strains, supporting further investigation into its use as an antibiotic.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA: Modulating gene expression and affecting cellular functions.

    Disrupting Cell Membranes: Altering membrane permeability and affecting cell viability.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the p-tolyl group, which may affect its chemical and biological properties.

    N-(3-chlorophenyl)-2-((1-(p-tolyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: Has a different substitution pattern on the imidazole ring, potentially leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both o-tolyl and p-tolyl groups, which may confer distinct chemical and biological properties.

Biological Activity

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential biological applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the following molecular formula:

  • Molecular Formula : C25_{25}H22_{22}ClN3_3OS
  • Molecular Weight : 448.0 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It could modulate gene expression, affecting cellular functions linked to tumor growth.
  • Membrane Disruption : The compound may alter cell membrane permeability, leading to increased cell death in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The following table summarizes its effectiveness against different cancer cell lines:

Cell Line IC50_{50} (µM) Growth Inhibition (%)
PC-3 (Prostate)0.6795.70
HCT-116 (Colon)0.8092.35
ACHN (Renal)0.8790.00
MDA-MB-435 (Melanoma)1.9589.10

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, as detailed below:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

Case Study 1: Anticancer Screening
A comprehensive screening conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of several imidazole derivatives, including this compound). The study reported that this compound exhibited one of the highest activities against prostate and colon cancer cell lines, with IC50_{50} values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Mechanistic Insights
Another study focused on understanding the mechanism of action through molecular docking simulations. The results indicated strong binding affinity to key enzymes involved in cancer metabolism, suggesting that the compound may effectively disrupt metabolic pathways critical for tumor growth.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and its intermediates?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) in ethanol under reflux. The reaction is monitored by TLC, and the product is recrystallized from ethanol .
  • Step 2: Intermediate imidazole-thiol derivatives can be prepared by reacting substituted anilines with chloroacetyl chloride in triethylamine (TEA) and dioxane, followed by purification via recrystallization (e.g., ethanol-DMF mixtures) .
  • Key Tip: Optimize reaction time and stoichiometry to avoid side products like oxadiazole or thiadiazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on substituent-induced chemical shifts (e.g., o-tolyl methyl groups at δ ~2.3 ppm, aromatic protons in the 6.8–8.2 ppm range) .
  • FTIR: Confirm the presence of thioacetamide (C=S stretch at ~680–720 cm⁻¹) and amide carbonyl (C=O at ~1650–1700 cm⁻¹) .
  • Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N/S percentages (±0.3% tolerance) .
  • X-ray Crystallography (if available): Resolve ambiguities in stereochemistry using hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO) predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/SDD models to optimize geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°, C3-C4-C5 = 105.4°) .
  • HOMO-LUMO Analysis: Evaluate electron-rich regions (HOMO localized on imidazole-thiol) and electrophilic sites (LUMO near the acetamide carbonyl) to predict nucleophilic/electrophilic attack sites .
  • MESP Maps: Identify regions of negative potential (e.g., sulfur and oxygen atoms) for hydrogen-bonding interactions with biological targets .

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize biological activity?

Methodological Answer:

  • Substituent Variation: Replace o-tolyl/p-tolyl groups with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (4-bromophenyl) substituents to modulate steric/electronic effects .
  • Bioisosteric Replacement: Substitute the thioacetamide group with sulfonamide or oxadiazole to enhance metabolic stability .
  • In Silico Docking: Use AutoDock Vina to simulate binding poses (e.g., imidazole-thiol interacting with catalytic residues of target enzymes) .

Q. How can researchers resolve contradictions in spectral data or biological activity across studies?

Methodological Answer:

  • Replicate Conditions: Ensure solvents (e.g., DMF vs. ethanol), temperature, and purity match prior studies. For example, recrystallization solvents alter melting points .
  • Cross-Validate Techniques: Combine NMR, HRMS, and single-crystal XRD to resolve ambiguities in regiochemistry .
  • Biological Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) and consistent cell lines to minimize variability in IC₅₀ values .

Q. What experimental designs are recommended for assessing solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility: Use the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Measure via UV-Vis at λmax (~260 nm for aromatic systems) .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC to detect hydrolysis products (e.g., free thiol or chlorophenyl derivatives) .
  • Computational LogP: Predict lipophilicity using ChemAxon or Molinspiration to guide formulation (e.g., nanoemulsions for low-solubility derivatives) .

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Purification: Replace column chromatography with solvent partitioning (e.g., ethyl acetate/water) or recrystallization to reduce costs .
  • Byproduct Formation: Optimize reaction stoichiometry (e.g., 1.1 eq. chloroacetyl chloride) and use scavengers (molecular sieves) to minimize impurities .
  • Process Safety: Monitor exothermic reactions (e.g., chloroacetyl chloride addition) using jacketed reactors with temperature control .

Q. How can binding interactions with biological targets be evaluated experimentally and computationally?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., PFOR) and measure binding kinetics (ka/kd) in real-time .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to assess stability of key hydrogen bonds (e.g., N–H⋯O=C) .
  • Mutagenesis Studies: Validate computational predictions by mutating residues (e.g., Ser123Ala) and measuring changes in binding affinity .

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